4-(2-(Pyridin-4-YL)ethyl)phenol
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Overview
Description
4-(2-(Pyridin-4-YL)ethyl)phenol is an organic compound that features a phenol group attached to a pyridine ring via an ethyl chain. This compound is of interest due to its unique structure, which combines the properties of both phenol and pyridine, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyridin-4-YL)ethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-vinylpyridine with phenol in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and the use of a solvent like toluene .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Pyridin-4-YL)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the phenol and pyridine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenol and pyridine derivatives.
Scientific Research Applications
4-(2-(Pyridin-4-YL)ethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Pyridin-4-YL)ethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridyl)phenol: Similar structure but lacks the ethyl chain.
2-(4-Pyridyl)ethanol: Contains an alcohol group instead of a phenol group.
4-(2-Pyridyl)aniline: Features an amine group instead of a phenol group.
Uniqueness
4-(2-(Pyridin-4-YL)ethyl)phenol is unique due to its combination of phenol and pyridine functionalities, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C13H13NO |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(2-pyridin-4-ylethyl)phenol |
InChI |
InChI=1S/C13H13NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h3-10,15H,1-2H2 |
InChI Key |
IRKLDLQJUMMGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=NC=C2)O |
Origin of Product |
United States |
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